2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide
Description
The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide features a pyrimido[5,4-b]indole core substituted at position 3 with a 2-chlorobenzyl group and at position 8 with a methyl group. The acetamide moiety is linked to a 4-chlorophenyl ring (Fig. 1). This structure combines aromatic chlorination and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O2/c1-16-6-11-22-20(12-16)24-25(32(22)14-23(33)30-19-9-7-18(27)8-10-19)26(34)31(15-29-24)13-17-4-2-3-5-21(17)28/h2-12,15H,13-14H2,1H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPEUJTVABTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide is a novel derivative of indole, a significant heterocyclic system known for its diverse biological activities. This compound has been synthesized and evaluated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : C26H21ClN4O2
- Molecular Weight : 456.9 g/mol
- IUPAC Name : 2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-chlorophenyl)acetamide
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to the target compound exhibit significant antimicrobial properties. For instance, derivatives containing the indole structure have shown efficacy against various Gram-positive and Gram-negative bacteria. The compound's structure suggests potential activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 37.9 - 113.8 µM | |
| Listeria monocytogenes | >100 µM | |
| Escherichia coli | 50 - 100 µM |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that it may exhibit potent anticancer activity, particularly against ovarian carcinoma (SKOV-3), prostate cancer (PC-3), and cervical cancer (HeLa) cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Ovarian Carcinoma (SKOV-3) | 23.69 | |
| Human Prostate Cancer (PC-3) | 73.05 | |
| Human Cervical Cancer (HeLa) | 64.66 |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar structures has been explored through their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The dual inhibition of these enzymes is crucial for developing anti-inflammatory drugs.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Bacterial Cell Wall Synthesis : The indole moiety may interfere with bacterial cell wall synthesis, leading to bactericidal effects.
- Induction of Apoptosis in Cancer Cells : The compound may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
- Inhibition of Inflammatory Mediators : It may inhibit the production of inflammatory mediators by blocking the COX pathways.
Case Studies and Research Findings
- A study reported that derivatives of indole exhibited higher antibacterial activity than standard antibiotics like ampicillin and streptomycin, particularly against resistant strains .
- Another investigation highlighted that certain indole-based compounds showed promising cytotoxicity against multiple cancer cell lines, suggesting their potential as anticancer agents .
- Further research indicated that modifications in the structure of indole derivatives could enhance their biological activity, making them suitable candidates for drug development in treating infections and cancers .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The following table summarizes the cytotoxic effects of related indole derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | SKOV-3 | 23.69 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | PC-3 | 73.05 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | HeLa | 64.66 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | THP-1 | 39.08 |
Mechanisms of Action:
- Inhibition of Cell Proliferation: Compounds with indole structures inhibit pathways involved in cell growth.
- Induction of Apoptosis: Many indole derivatives trigger apoptotic pathways in cancer cells.
- Modulation of Enzyme Activity: Indole derivatives can act as enzyme inhibitors affecting metabolic pathways critical for tumor growth.
Anticonvulsant Activity
Similar derivatives have been studied for their anticonvulsant properties. For instance, research on triazole derivatives demonstrated significant activity against seizures in rodent models, suggesting that modifications to the indole structure could yield compounds with enhanced anticonvulsant effects.
Antiviral Activity
Research has indicated that related compounds exhibit antiviral properties, particularly against viruses such as the Tobacco Mosaic Virus (TMV). Some compounds showed over 40% inactivation at higher doses.
Case Studies and Research Findings
A comprehensive study evaluated the biological activities of various indole derivatives, including those structurally similar to the compound . The findings highlighted that modifications to the indole core could enhance specific biological activities, including anticancer and anticonvulsant effects.
Example Study:
In a study published in a peer-reviewed journal, researchers synthesized several indole derivatives and tested their biological activities against different cancer cell lines. The results indicated that certain structural modifications led to improved efficacy against resistant cancer strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences between the target compound and its analogs (derived from the provided evidence):
Key Observations:
The 2-chlorobenzyl group at position 3 (target) vs. 4-chlorophenyl () introduces steric and electronic variations, possibly affecting binding pocket interactions .
Core Modifications :
- Pyrimidoindole cores (target, ) offer rigidity and planar geometry, favoring intercalation or enzyme active-site binding. In contrast, indole-based analogs () exhibit greater flexibility, which may alter target selectivity .
Functional Group Variations :
- Sulfanyl () and sulfonamide () groups introduce hydrogen-bonding or nucleophilic reactivity, which could modulate pharmacokinetic profiles compared to the target’s acetamide linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
